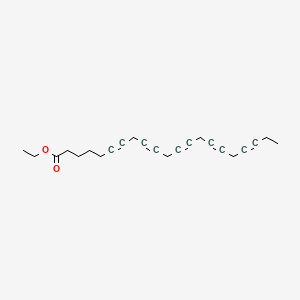

Ethyl henicosa-6,9,12,15,18-pentaynoate

Description

Ethyl henicosa-6,9,12,15,18-pentaenoate (CAS: 131775-86-5) is a synthetic ethyl ester derivative of heneicosapentaenoic acid (HPA). Its chemical structure comprises a 21-carbon chain with five cis-configured double bonds at positions 6, 9, 12, 15, and 18, esterified with an ethyl group. The molecular formula is C₂₃H₃₆O₂, and it has a molecular weight of 344.5 g/mol . This compound is primarily used as a reference standard in analytical method development, quality control (QC), and commercial production of eicosapentaenoic acid (EPA)-related pharmaceuticals .

Properties

CAS No. |

1797103-56-0 |

|---|---|

Molecular Formula |

C23H26O2 |

Molecular Weight |

334.459 |

IUPAC Name |

ethyl henicosa-6,9,12,15,18-pentaynoate |

InChI |

InChI=1S/C23H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-4,7,10,13,16,19-22H2,1-2H3 |

InChI Key |

UIROVOZWGWFSJE-UHFFFAOYSA-N |

SMILES |

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Heneicosapentaenoic Acid (Free Acid Form)

- CAS : 24257-10-1

- Molecular Formula : C₂₁H₃₂O₂

- Molecular Weight : 316.48 g/mol

- Structural Features : Same 21-carbon backbone with five cis double bonds but lacks the ethyl ester group.

- Key Differences :

Eicosapentaenoic Acid Ethyl Ester (EPA-EE)

- CAS : 86227-47-6 (common EPA-EE)

- Molecular Formula : C₂₂H₃₂O₂

- Molecular Weight : 330.5 g/mol

- Structural Features : 20-carbon chain with five cis double bonds (positions 5, 8, 11, 14, 17) and an ethyl ester.

- Key Differences: Shorter chain length (C20 vs. C21) and distinct double bond positioning. EPA-EE is widely used in cardiovascular therapeutics (e.g., Vascepa®), while Ethyl henicosa-pentaenoate serves as an impurity standard in EPA manufacturing .

6,9,12,15,18-Heneicosapentaynoic Acid Ethyl Ester

- CAS : 1797103-56-0

- Molecular Formula : C₂₃H₃₄O₂

- Molecular Weight : 342.5 g/mol

- Structural Features: Replaces double bonds with triple bonds (pentaynoate) at the same positions.

- Key Differences: Triple bonds increase rigidity and reactivity, making it less stable than the pentaenoate. Primarily used in synthetic organic chemistry research rather than biological applications .

Tetracosapentaenoic Acid (24:5n-6)

- CAS: Not specified (natural derivative)

- Molecular Formula : C₂₄H₃₈O₂

- Molecular Weight : 358.5 g/mol

- Structural Features : 24-carbon chain with five cis double bonds (positions 6, 9, 12, 15, 18).

- Key Differences: Longer chain length alters physical properties (e.g., higher melting point). Found naturally in octocorals, whereas Ethyl henicosa-pentaenoate is synthetic .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity: Ethyl henicosa-pentaenoate’s double bonds make it susceptible to oxidation, necessitating storage under inert conditions. In contrast, the pentaynoate analog’s triple bonds confer higher thermal stability .

- Bioavailability : Ethyl esters generally exhibit better absorption in pharmaceuticals compared to free fatty acids, as seen in EPA-EE’s clinical success .

- Natural vs. Synthetic: Tetracosapentaenoic acid (24:5n-6) is biosynthesized in marine organisms, while Ethyl henicosa-pentaenoate is synthetically derived for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.